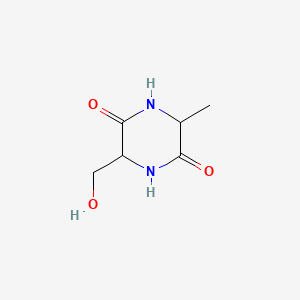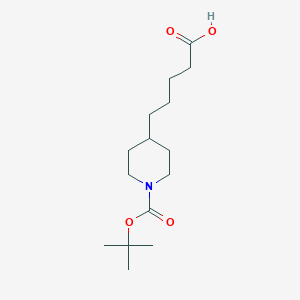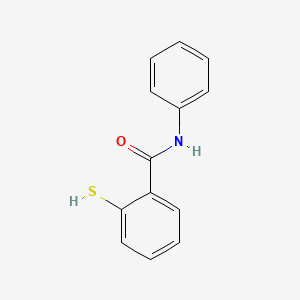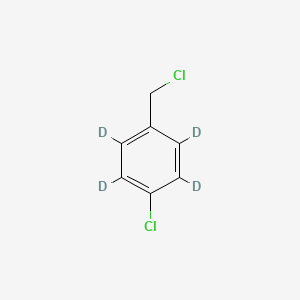![molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1](/img/new.no-structure.jpg)
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione typically involves the reaction of a thieno[3,2-d]pyrimidine precursor with 2-chloroethyl reagents under controlled conditions. One common method involves the use of thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
科学研究应用
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.
Biological Studies: The compound is used in studies to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to study the interactions of thieno[3,2-d]pyrimidines with biological targets.
作用机制
The mechanism of action of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the inhibition of PARP-1. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells . This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival.
相似化合物的比较
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and pyrano[2,3-d]pyrimidine-2,4-dione analogues. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
What sets 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione apart is its specific substitution pattern, which enhances its ability to inhibit PARP-1 and its potential for further functionalization to improve its pharmacological properties .
属性
CAS 编号 |
118252-28-1 |
|---|---|
分子式 |
C9H9ClN2O2S |
分子量 |
244.7 |
同义词 |
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)




![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
